molecular formula C6H11N3O2 B1651546 Methyl 5-azidopentanoate CAS No. 127811-93-2

Methyl 5-azidopentanoate

Cat. No.: B1651546
CAS No.: 127811-93-2
M. Wt: 157.17 g/mol
InChI Key: OQEZMRVNSROGPF-UHFFFAOYSA-N
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Description

Methyl 5-azidopentanoate is an organic compound that belongs to the class of azides. It is a colorless liquid that is used in various scientific research applications. This compound has gained significant attention in recent years due to its unique properties and potential applications in the field of chemistry and biochemistry.

Scientific Research Applications

1. Biomedical Research: Detection of Biological Mediators

Methyl 5-azidopentanoate has been utilized in the synthesis of a new fluorescent probe for the detection of hydrogen sulfide (H2S), a significant biological mediator. This probe, 4-methyl-2-oxo-2H-chromen-7-yl 5-azidopentanoate, offers a sensitive method for detecting H2S in biological samples like saliva, demonstrating its potential for biomedical applications (Zaorska et al., 2018).

2. Organic Chemistry and Catalysis

This compound plays a role in the cobalt carbonyl-catalyzed hydromethoxycarbonylation of butadiene, a process used in organic synthesis. This reaction produces methyl 3-pentenoate and demonstrates the compound's relevance in catalytic processes and organic chemical production (Matsuda, 1973).

3. Material Science: Polymer Solar Cells

In material science, particularly in the field of polymer solar cells, this compound is used for the direct bisaddition to C60, resulting in a bisazfulleroid product. This product, due to its open annulene structure, shows strong absorption in the visible region, highlighting its potential in enhancing the efficiency of polymer solar cells (Kim et al., 2012).

4. Energy Research: Biodiesel Surrogate Component

In energy research, particularly concerning biodiesel, this compound (as methyl pentanoate) is used as a surrogate component for studying biodiesel combustion properties. Research on its ignition delay and combustion characteristics contributes to the understanding of biodiesel behavior in engines (Weber et al., 2018).

Properties

IUPAC Name

methyl 5-azidopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c1-11-6(10)4-2-3-5-8-9-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEZMRVNSROGPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561681
Record name Methyl 5-azidopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127811-93-2
Record name Methyl 5-azidopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of methyl 5-bromovalerate (5.00 g, 25.6 mmol), NaN3 (3.33 g, 51.2 mmol) and 15 ml of water in 40 ml of MeOH was refluxed for 3.5 hrs. The MeOH was removed in vacuo and residue was partitioned between CHCl3 (200 ml) and water (50 ml). The organic layer was separated and washed with water. After drying and removal of solvent, methyl 5-azidovalerate (4.01 g, 99.7%) was obtained as a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
3.33 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Add sodium azide (12.5 g, 193 mmol) to a rapidly stirred solution of methyl 5-bromovalerate (25.08 g, 129 mmol) in DMSO (200 mL, anhydrous). Stir at room temperature overnight under N2. Add water (400 mL) and stir for 30 minutes. Extract with Et2O (×3) and wash combined Et2O layers with brine (×3). Dry organic layer over MgSO4 and concentrate to give the title compound (20.3 g, 100%).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
25.08 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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